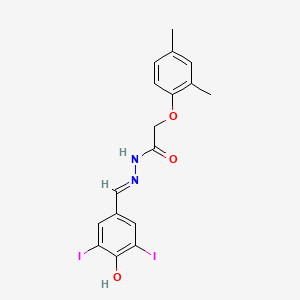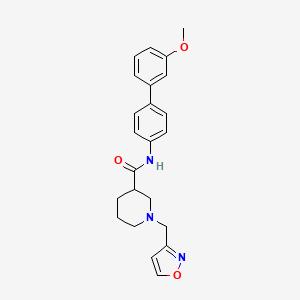![molecular formula C19H24N2O3 B6074699 3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound is also known as MEP, and it is a piperidine derivative that has a unique chemical structure.
Mecanismo De Acción
The mechanism of action of MEP is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have various effects on the body. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
MEP has been shown to have various biochemical and physiological effects. In animal studies, MEP has been shown to increase locomotor activity, which is an indication of its stimulant properties. MEP has also been shown to increase dopamine levels in the brain, which can have various effects on the body. Dopamine is involved in the regulation of mood, motivation, and movement, and changes in dopamine levels can lead to various physiological and psychological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEP has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a unique chemical structure that makes it an interesting subject for research. However, there are also some limitations to using MEP in lab experiments. One of the main limitations is that the mechanism of action of MEP is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Direcciones Futuras
There are several future directions for research on MEP. One of the main areas of research is in the development of new treatments for neurological disorders, such as Parkinson's disease and ADHD. MEP has shown promise as a potential treatment for these disorders, and further research is needed to fully understand its effects. Another area of research is in the development of new drugs that are based on the chemical structure of MEP. The unique chemical structure of MEP makes it an interesting subject for drug development, and there is potential for the development of new drugs that have improved efficacy and fewer side effects than current treatments. Finally, there is also potential for research on the use of MEP in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of MEP involves a series of chemical reactions that are carried out in a laboratory. The starting materials for the synthesis of MEP are 4-methoxyphenylacetic acid and 5-methyl-3-isoxazolecarboxylic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chlorides. The acid chlorides are then reacted with piperidine to form MEP. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
MEP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the field of neuroscience. MEP has been shown to have an affinity for the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This has led to research on the potential use of MEP as a treatment for various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-12-18(20-24-14)19(22)21-11-3-4-16(13-21)6-5-15-7-9-17(23-2)10-8-15/h7-10,12,16H,3-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDBHWIZPNUYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6074632.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)

![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)

![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)

![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![5-{1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B6074701.png)